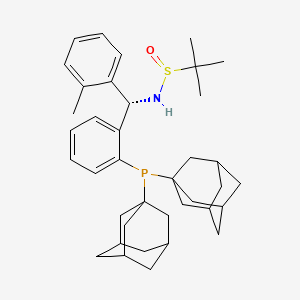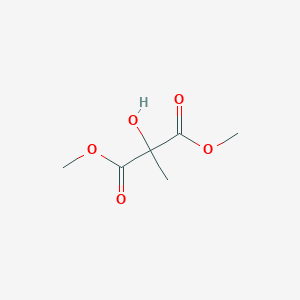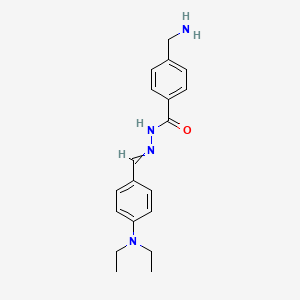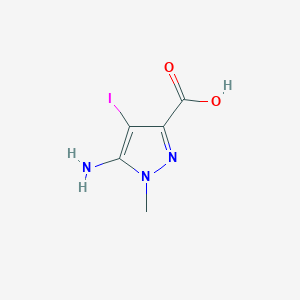![molecular formula C7H4INOS B13658654 6-Iodobenzo[d]isothiazol-3(2H)-one](/img/structure/B13658654.png)
6-Iodobenzo[d]isothiazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Iodobenzo[d]isothiazol-3(2H)-one is an organic compound that belongs to the class of isothiazoles It is characterized by the presence of an iodine atom at the 6th position of the benzo[d]isothiazol-3(2H)-one ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodobenzo[d]isothiazol-3(2H)-one typically involves the iodination of benzo[d]isothiazol-3(2H)-one. One common method is the reaction of benzo[d]isothiazol-3(2H)-one with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced at the 6th position of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
6-Iodobenzo[d]isothiazol-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
科学的研究の応用
6-Iodobenzo[d]isothiazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Iodobenzo[d]isothiazol-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzo[d]isothiazol-3(2H)-one: The parent compound without the iodine substituent.
6-Bromobenzo[d]isothiazol-3(2H)-one: Similar structure with a bromine atom instead of iodine.
6-Chlorobenzo[d]isothiazol-3(2H)-one: Similar structure with a chlorine atom instead of iodine.
Uniqueness
6-Iodobenzo[d]isothiazol-3(2H)-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine or chlorine can lead to different interaction profiles and properties, making it a valuable compound for specific applications.
特性
分子式 |
C7H4INOS |
|---|---|
分子量 |
277.08 g/mol |
IUPAC名 |
6-iodo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H4INOS/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10) |
InChIキー |
WUGCQNQZAUASDP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1I)SNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(8|A,9S)-6'-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B13658571.png)





![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13658602.png)




![2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate](/img/structure/B13658641.png)
![4-Chloro-2-methyl-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13658642.png)
